4-Acetylpyrazole

Vue d'ensemble

Description

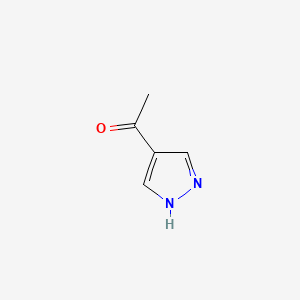

4-Acetylpyrazole is a chemical compound with the molecular formula C5H6N2O. It has an average mass of 110.114 Da and a monoisotopic mass of 110.048012 Da . It is also known as 1-(1H-Pyrazol-4-yl)ethanone .

Molecular Structure Analysis

The crystal structure of 4-Acetylpyrazole was determined from single-crystal X-ray data. The adjacent molecules assemble into a wave-like ribbon structure in the solid state, linked by strong intermolecular N-H…N hydrogen bonds between the pyrazole rings and a weak C-H…O=C hydrogen bond involving the carbonyl group .Chemical Reactions Analysis

Pyrazole derivatives, including 4-Acetylpyrazole, are versatile synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

4-Acetylpyrazole has a density of 1.2±0.1 g/cm3, a boiling point of 277.7±13.0 °C at 760 mmHg, and a flash point of 125.9±26.3 °C. It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique

Synthesis of Pyrazolyl–Chalcones

4-Acetylpyrazole is used in the synthesis of pyrazolyl–chalcone derivatives . These compounds are prepared via Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes . The synthesized compounds are characterized by 1H NMR, 13C NMR, IR, mass spectrometry, and elemental analysis .

Antimicrobial Applications

The pyrazolyl–chalcone derivatives synthesized using 4-acetylpyrazole have demonstrated antimicrobial activities . Depending on the structure of the molecule, different types of compounds have varying effects on microbial growth effectiveness .

Anti-Cancer Applications

The pyrazolyl–chalcone derivatives have also shown anti-cancer activities . They have been tested against four human cancer cell lines namely A549 (lung carcinoma), MCF7 (human caucasian breast adenocarcinoma), HePG2 (human hepatocellular carcinoma cell line), and BJ1 (normal skin fibroblast) .

Synthesis of Pyrazole Derivatives

4-Acetylpyrazole is used in the synthesis of pyrazole derivatives . These derivatives are accessed through diverse methods, including the use of transition-metal catalysts and photoredox reactions, as well as one-pot multicomponent processes, novel reactants, and innovative reaction types .

Safety And Hazards

Orientations Futures

The field of organic synthesis, including the synthesis of pyrazole derivatives like 4-Acetylpyrazole, is shifting towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .

Propriétés

IUPAC Name |

1-(1H-pyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGVCJCDGSZFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947878 | |

| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Pyrazol-4-yl)ethanone | |

CAS RN |

25016-16-4 | |

| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-Pyrazol-4-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular structure and formula of 4-Acetylpyrazole?

A1: 4-Acetylpyrazole consists of a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, substituted at the 4-position with an acetyl group (CH3C=O). Its molecular formula is C5H6N2O. []

Q2: How does the solid-state structure of 4-Acetylpyrazole influence its properties?

A2: X-ray crystallography studies revealed that 4-Acetylpyrazole molecules arrange themselves in a wave-like ribbon pattern within the crystal lattice. [] This arrangement is stabilized by strong intermolecular hydrogen bonds between the nitrogen atom of one pyrazole ring and the hydrogen atom attached to a nitrogen atom in an adjacent molecule (N-H...N). Additionally, weaker C-H...O=C hydrogen bonds involving the carbonyl group of the acetyl moiety contribute to the crystal packing. These interactions influence the compound's physical properties, such as melting point and solubility.

Q3: What are the main synthetic applications of 4-Acetylpyrazole?

A3: 4-Acetylpyrazole serves as a versatile precursor in organic synthesis. It can be readily transformed into various other heterocyclic systems like pyrazolylthiazoles and pyrazolylmercaptoimidazoles. [] These derivatives hold significant potential for developing novel pharmaceuticals and agrochemicals. For instance, 4-Acetylpyrazole has been employed as a starting material to synthesize new 1,3-thiazines and thiazolone derivatives exhibiting promising anti-breast cancer activity against the MCF-7 cell line. []

Q4: Can you provide an example of how 4-Acetylpyrazole is used to build more complex molecules?

A4: One illustrative example is its utilization in the synthesis of fulgides, a class of photochromic molecules. [] The 4-acetyl group of 4-acetylpyrazole reacts with diethyl isopropylidenesuccinate through a Stobbe condensation, ultimately yielding a fulgide derivative. This derivative exhibits photochromism, changing color upon irradiation with specific wavelengths of light, making it potentially useful for applications like optical data storage or molecular switches.

Q5: Has 4-Acetylpyrazole been studied using computational chemistry methods?

A5: While specific computational studies on 4-acetylpyrazole itself were not detailed in the provided research, the application of computational chemistry in designing pyrazolyl-chalcones, a class of compounds structurally related to 4-acetylpyrazole, as potential anti-cancer and antimicrobial agents has been reported. [] This suggests that computational techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling could be applied to 4-acetylpyrazole and its derivatives to explore their potential in various biological contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)

![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)

![Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B2715346.png)

![4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2715351.png)